Ethyl 5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with ethyl and phenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves a multi-component reaction. One common method is the three-component condensation of substituted aldehydes, C-H acidic compounds, and aminotriazoles in the presence of a catalytic system . The reaction is often carried out under metal-free conditions at room temperature, utilizing ionic liquids as catalysts . Another approach involves the use of 4,4’-trimethylenedipiperidine as an additive, which facilitates the eco-friendly preparation of the compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of scalable and environmentally friendly synthetic routes, such as those involving ionic liquids and reusable catalysts, is likely to be favored for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolopyrimidine derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
Ethyl 5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a pharmacophore in the development of new drugs with antiviral, anticancer, and antimicrobial activities.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used as a probe to study various biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of ethyl 5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyrimidine derivatives, such as:
- 5-amino-7-aryl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitriles
- 5-methyl-N,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamides
Uniqueness
Ethyl 5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific substituents and the resulting properties.
Biological Activity
Ethyl 5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects.
Chemical Structure and Properties
The compound belongs to the class of triazolopyrimidines characterized by a triazole ring fused to a pyrimidine structure. Its molecular formula is C20H18N4O2 with a molecular weight of 362.38 g/mol. The specific arrangement of phenyl groups at positions 5 and 7 contributes to its unique biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of triazolopyrimidine compounds exhibit notable antimicrobial properties. This compound has been evaluated for its effectiveness against various pathogens.
In Vitro Studies
- Minimum Inhibitory Concentration (MIC) : The compound displayed MIC values ranging from 0.22 to 0.25 µg/mL against several bacterial strains, indicating strong antibacterial activity .
- Biofilm Inhibition : It effectively inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which are critical in chronic infections .
Anticancer Activity
The anticancer potential of this compound has been explored through various cell line studies.
Cell Line Testing
- MTT Assay : The compound was tested against breast cancer cell lines MDA-MB-231 and MCF-7. IC50 values were reported at approximately 17.83 µM and 19.73 µM respectively .
- Mechanism of Action : The compound's mechanism involves the induction of apoptosis in cancer cells and interference with cell cycle progression .
Anti-inflammatory Activity
This compound has also shown promising anti-inflammatory effects.
In Vivo Studies
- Cyclooxygenase Inhibition : The compound exhibited selective inhibition of COX-2 enzymes with an IC50 value significantly lower than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .
Comparative Analysis
Case Studies
- Antimicrobial Efficacy : A study demonstrated that ethyl 5,7-diphenyl derivatives significantly reduced bacterial load in infected models compared to controls.
- Cancer Cell Studies : Research indicated that treatment with the compound led to a marked decrease in tumor size in xenograft models when administered alongside conventional therapies.
Properties
Molecular Formula |
C20H18N4O2 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
ethyl 5,7-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C20H18N4O2/c1-2-26-19(25)16-17(14-9-5-3-6-10-14)23-20-21-13-22-24(20)18(16)15-11-7-4-8-12-15/h3-13,18H,2H2,1H3,(H,21,22,23) |
InChI Key |
RBUHWAHIYQEPMX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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